molecular formula C19H21NO B1440694 1-Benzhydryl-3-cyclopropylazetidin-3-ol CAS No. 848192-90-5

1-Benzhydryl-3-cyclopropylazetidin-3-ol

Cat. No. B1440694
M. Wt: 279.4 g/mol
InChI Key: MYMPBRDWANPNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzhydryl-3-cyclopropylazetidin-3-ol” is a chemical compound with the molecular formula C19H21NO . It has a molecular weight of 279.38 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of “1-Benzhydryl-3-cyclopropylazetidin-3-ol” involves the reaction of 1-benzhydryl-azetidin-3-one with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at -78℃ . The reaction mixture is stirred for a certain period, then poured onto saturated sodium bicarbonate and extracted with diethylether . The combined organic layers are dried over sodium sulfate and concentrated in vacuo to give an oil that is purified by silica gel chromatography .

Scientific Research Applications

Organic Compounds in Scientific Research

Organic compounds, such as benzophenones, benzazepines, and benzofuran derivatives, play a crucial role in various fields of scientific research, including pharmacology, chemistry, and environmental science. These compounds are often studied for their biological activities, potential therapeutic applications, and environmental impact.

Benzophenones are widely used in sunscreens and personal care products. Research on benzophenones, such as the study by Kim and Choi (2014), focuses on their environmental occurrence, toxic effects, and ecological risks, highlighting the need for further studies on their impact in aquatic ecosystems (Kim & Choi, 2014).

Benzazepines , including 1-methylcyclopropene (1-MCP), are investigated for their effects on fruits and vegetables, illustrating their significance in improving product quality and understanding ethylene's role in ripening and senescence processes (Watkins, 2006).

Benzofuran derivatives are natural compounds associated with various physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their antioxidant properties are particularly notable for neutralizing active oxygen and inhibiting cell impairment, which can lead to diseases (Yadav et al., 2014).

properties

IUPAC Name

1-benzhydryl-3-cyclopropylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(17-11-12-17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPBRDWANPNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-cyclopropylazetidin-3-ol

Synthesis routes and methods I

Procedure details

300 mg of 1-benzhydrylazetidin-3-one dissolved in 3.8 ml of tetrahydrofuran was added to 2 ml of 1M cyclopropyl magnesium bromide/tetrahydrofuran solution under ice water cooling, and the mixture was allowed to warm to room temperature and stirred for 30 minutes. The reaction solution was poured into a saturated aqueous solution of sodium carbonate and the mixture was subjected to extraction with diethyl ether, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and then the obtained residue was purified by silica gel column chromatography to obtain 334 mg of the objective compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Name
cyclopropyl magnesium bromide tetrahydrofuran
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 0.5 M cyclopropylmagnesium bromide in THF (4.72 mL, 2.36 mmol), 1-benzhydryl-azetidin-3-one (200 mg, 0.843 mmol) in THF (3 mL) was added dropwise at −78° C. The reaction mixture was stirred at −78° C. for 2 hr. Then it was added saturated NaHCO3 solution and extracted with ether (3×20 mL). The organic layers were combined, dried (MgSO4) and concentrated to give a light yellow oil. The crude product was purified by Prep. HPLC column using CH3CN—H2O-ammonium acetate solvent system. Fractions were collected and concentrated. Then it was extracted with ethyl acetate. The organic layers were combined, dried (MgSO4) and concentrated to give a colorless oil as Grignard reaction product. (63 mg, 27% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.72 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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